N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Suzuki-Miyaura coupling Regioselectivity Drug design

N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1346808-50-1) is a pinacol boronate ester substituted with a cyclohexylamine moiety at the 2-position of a pyridine ring. It is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science research.

Molecular Formula C17H27BN2O2
Molecular Weight 302.2 g/mol
CAS No. 1346808-50-1
Cat. No. B12336687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
CAS1346808-50-1
Molecular FormulaC17H27BN2O2
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC3CCCCC3
InChIInChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)13-10-11-19-15(12-13)20-14-8-6-5-7-9-14/h10-12,14H,5-9H2,1-4H3,(H,19,20)
InChIKeyZMEJZACDUZAAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine (CAS 1346808-50-1): Procurement-Relevant Chemical Profile


N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1346808-50-1) is a pinacol boronate ester substituted with a cyclohexylamine moiety at the 2-position of a pyridine ring. It is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science research [1]. The compound is characterized by a molecular weight of 302.22 g/mol and a molecular formula of C17H27BN2O2 [2]. Its pinacol boronate group offers enhanced hydrolytic stability and organic solubility relative to the corresponding free boronic acid, and the cyclohexyl substituent introduces steric bulk and lipophilicity that are distinct from simpler alkyl- or aryl-amino analogs .

Procurement Risk: Why N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine Cannot Be Replaced by In-Class Analogs


Generic substitution among N-cyclohexyl-pyridinyl boronate esters is not scientifically sound because the position of the boronate group on the pyridine ring directly dictates the regiochemical outcome of downstream coupling reactions, while the presence and nature of the N-substituent profoundly affect both reactivity and the physicochemical profile of the final product . The 4-boronate regioisomer, such as the target compound, provides a distinct vector for biaryl bond formation compared to the 5- or 6-substituted isomers, leading to structurally divergent and non-interchangeable products [1]. Furthermore, the cyclohexyl group imparts significantly different steric and lipophilic properties compared to unsubstituted or methyl-substituted analogs, critically influencing biological target engagement and pharmacokinetic properties in drug discovery programs .

Quantitative Evidence for Selecting N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine


Regioisomeric Purity and Structural Differentiation from 5- and 6-Substituted Analogs

The target compound is the 4-(pinacolboronate) regioisomer of the N-cyclohexyl-2-aminopyridine series. The alternative 5-substituted regioisomer (CAS 1073354-34-3) and 6-substituted regioisomer (CAS 1315350-19-6) are commercially available but produce products with different substitution patterns upon Suzuki coupling, making them non-substitutable in synthetic routes where the 4-position attachment is required [1]. The target compound has a molecular weight of 302.22 g/mol and its unique InChI Key ZMEJZACDUZAAOV-UHFFFAOYSA-N confirms its structural identity as the 4-substituted derivative, distinct from the 5-isomer (InChI Key OUNIDPZAEODMBT-UHFFFAOYSA-N) and 6-isomer (InChI Key AUSZJUACMJASTN-UHFFFAOYSA-N) .

Suzuki-Miyaura coupling Regioselectivity Drug design

Commercial Purities and Specification Tolerances Versus Close Analogs

The target compound is reliably available with a purity of ≥97% (HPLC) from multiple suppliers, with some vendors offering ≥98% (NLT) purity grades . The unsubstituted 2-aminopyridine-4-boronic acid pinacol ester (CAS 1195995-72-2) is available at 96% purity from some sources [1]. While both meet general research-grade requirements, the higher specification for the target compound provides an advantage in applications where trace impurities can interfere with catalytic cycles or biological assays.

Quality control Batch consistency Vendor specifications

Enhanced Lipophilicity and Steric Bulk Differentiating from the Non-Cyclohexyl Parent Compound

The N-cyclohexyl substituent substantially increases the molecular weight from 220.08 g/mol (non-cyclohexyl analog, CAS 1195995-72-2) to 302.22 g/mol (target compound) and adds 2 additional rotatable bonds (from 1 to 3) [1]. While direct log P measurements are not available in the literature, the computed increase in molecular weight and rotatable bonds correlates with a significant increase in lipophilicity and steric demand, impacting membrane permeability and target binding profiles .

Lipophilicity Steric effects Physicochemical properties Drug-likeness

Pinacol Boronate Stability Advantage Over Free Boronic Acid

The pinacol boronate ester confers significantly greater stability to hydrolysis compared to the free boronic acid form, which is prone to protodeboronation and oligomerization. Phenylboronic acid pinacol ester has been shown to be a crystalline, hydrolytically stable solid with good solubility in common organic solvents (THF, DCM, toluene) and moderate Lewis acidity (pKa ≈ 9) . Prolonged contact with silica gel can induce hydrolysis of pinacol boronates, but for the target compound, its solid-state stability and organic solubility are superior to the corresponding boronic acid, which undergoes complete decomposition in aqueous conditions within 12 hours [1].

Pinacol boronate Hydrolytic stability Suzuki coupling

High-Impact Application Scenarios for N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine


Synthesis of 4-Aryl-N-cyclohexylpyridin-2-amine Libraries for Kinase Inhibitor Lead Optimization

The compound serves as the definitive boronate coupling partner for synthesizing 4-aryl-substituted N-cyclohexyl-2-aminopyridine libraries. In contrast to the 5- or 6-boronate regioisomers, it enables regioselective introduction of aryl groups at the 4-position of the pyridine ring [1]. The cyclohexyl group provides steric shielding and lipophilic bulk, which can be exploited to modulate kinase selectivity and cellular permeability. Purity of ≥97% ensures minimal byproduct formation in palladium-catalyzed cross-couplings .

Scaffold for CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

The pronounced lipophilicity imparted by the cyclohexyl substituent, evidenced by the molecular weight increase of 82 g/mol and additional rotatable bonds compared to the parent 2-aminopyridine-4-boronic acid pinacol ester [1], makes this compound a strategic choice for designing CNS-penetrant molecules where log P and brain tissue binding are critical parameters.

Reliable Building Block for Parallel Synthesis and Automated Library Production

The compound's pinacol boronate form offers practical handling and storage advantages over free boronic acids, with reduced propensity for protodeboronation during automated dispensing and prolonged reaction setups [1]. Its solid-state stability ensures consistent weighing and dissolution, which is essential for high-throughput parallel synthesis where reproducibility across hundreds of library members is paramount .

Quote Request

Request a Quote for N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.